

Comprehensive Validation Guide: Analytical Methods for 5-Phenylazepan-2-one

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Compound of Interest

Compound Name: 5-Phenylazepan-2-one

CAS No.: 7500-39-2

Cat. No.: B1595829

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Executive Summary & Compound Profile

5-Phenylazepan-2-one (CAS: 7500-39-2) is a seven-membered lactam ring expanded from 4-phenylcyclohexanone via the Schmidt reaction or Beckmann rearrangement.^{[1][2]} In pharmaceutical development, it often appears as a critical intermediate or a specific impurity in the synthesis of GABA-analogues and sigma-receptor ligands.^{[1][2]}

Validating analytical methods for this compound presents unique challenges due to its physicochemical duality: a polar amide functionality (lactam) combined with a lipophilic phenyl moiety. This guide objectively compares the performance of RP-HPLC-UV versus UHPLC-MS/MS, providing a decision framework for selecting the optimal method based on your sensitivity and throughput requirements.

Chemical Identity^{[1][3][4][5][6][7]}

- IUPAC Name: **5-Phenylazepan-2-one**^{[1][2][3][4]}
- CAS Number: 7500-39-2^{[1][2]}

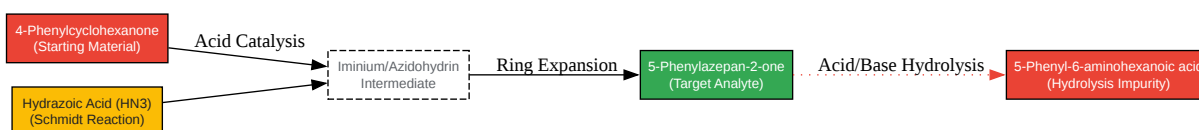
- Molecular Formula: C₁₂H₁₅NO[1]
- Molecular Weight: 189.26 g/mol [1]
- Melting Point: 193–195 °C[1]
- Key Structural Features: 7-membered lactam ring (hydrophilic/H-bonding), Phenyl group (hydrophobic/chromophore).[1][2]

Mechanistic Insight: The Origin of the Analyte

To validate a method effectively, one must understand what separates the analyte from its matrix. **5-Phenylazepan-2-one** is typically synthesized via the Schmidt reaction.[1][2] The primary separation challenge is resolving the lactam from the unreacted ketone starting material and potential hydrolysis byproducts (amino acids).

Pathway & Impurity Logic

The following diagram illustrates the synthesis pathway and potential critical quality attributes (CQAs) that the analytical method must resolve.



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Figure 1: Synthesis pathway of **5-Phenylazepan-2-one** illustrating the critical separation required between the ketone precursor and the lactam product.[1][2]

Comparative Analysis: Method Selection

For routine Quality Control (QC), Method A (HPLC-UV) is superior due to robustness and cost-efficiency.[1][2] For impurity profiling or pharmacokinetic (PK) studies, Method B (UHPLC-MS/MS) is required.

Comparative Performance Matrix

Feature	Method A: RP-HPLC-UV	Method B: UHPLC-MS/MS
Primary Application	Purity Assay, Content Uniformity	Trace Impurity Profiling, PK Studies
Detection Principle	UV Absorbance (210 nm / 254 nm)	Electrospray Ionization (ESI+)
Linearity Range	10 – 500 µg/mL	0.5 – 100 ng/mL
LOD (Limit of Detection)	~0.5 µg/mL	~0.1 ng/mL
Specificity	Moderate (Relies on retention time)	High (Mass-to-Charge Ratio)
Throughput	Medium (10-15 min run)	High (3-5 min run)
Cost Per Sample	Low	High

Detailed Validation Protocols

The following protocols are designed to meet ICH Q2(R1) guidelines.

Method A: Robust RP-HPLC-UV (Recommended for QC) [1][2]

Rationale: The phenyl ring provides a strong UV chromophore at 254 nm (specific) and 210 nm (sensitive). A C18 column provides sufficient hydrophobic interaction to retain the phenyl group, while the polar amide ensures separation from the less polar ketone starting material.

1. Chromatographic Conditions

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes the lactam).
- Mobile Phase B: Acetonitrile.
- Gradient:

- 0-2 min: 10% B[1][2]
- 2-10 min: 10% → 60% B[1][2]
- 10-12 min: 60% → 90% B[1][2]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV @ 210 nm (Quantification), 254 nm (Identification).
- Column Temp: 30°C.

2. Specificity Experiment

- Objective: Demonstrate that **5-Phenylazepan-2-one** is resolved from 4-phenylcyclohexanone.
- Protocol: Inject a mixture containing 100 µg/mL of the analyte and 10 µg/mL of the starting material.
- Acceptance Criteria: Resolution (R_s) > 2.0 between the ketone (typically elutes later due to higher lipophilicity and lack of H-bond donating amide) and the lactam.[2]

3. Linearity & Range

- Protocol: Prepare 5 standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
- Data Analysis: Plot Peak Area vs. Concentration.
- Acceptance Criteria: Correlation coefficient (r) ≥ 0.999.

4. Accuracy (Recovery)

- Protocol: Spike placebo matrix (if available) or solvent with analyte at 80%, 100%, and 120% levels in triplicate.

- Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Method B: High-Sensitivity UHPLC-MS/MS (Recommended for Impurities)[1][2]

Rationale: For detecting trace levels of **5-Phenylazepan-2-one** in biological matrices or as a genotoxic impurity, UV detection is insufficient.[1][2] ESI+ is highly effective due to the basic nitrogen in the lactam ring, which protonates easily ().

1. Instrument Parameters

- Source: ESI Positive Mode.
- MRM Transition:
 - Quantifier:
(Loss of lactam ring fragment).
 - Qualifier:
(Tropylium ion, characteristic of phenyl group).
- Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B).

2. Sensitivity (LOD/LOQ) Determination

- Protocol: Inject serially diluted standards.
- LOD Definition: Signal-to-Noise (S/N) ratio of 3:1.[1][2]
- LOQ Definition: S/N ratio of 10:1 with precision (%RSD) < 10%.

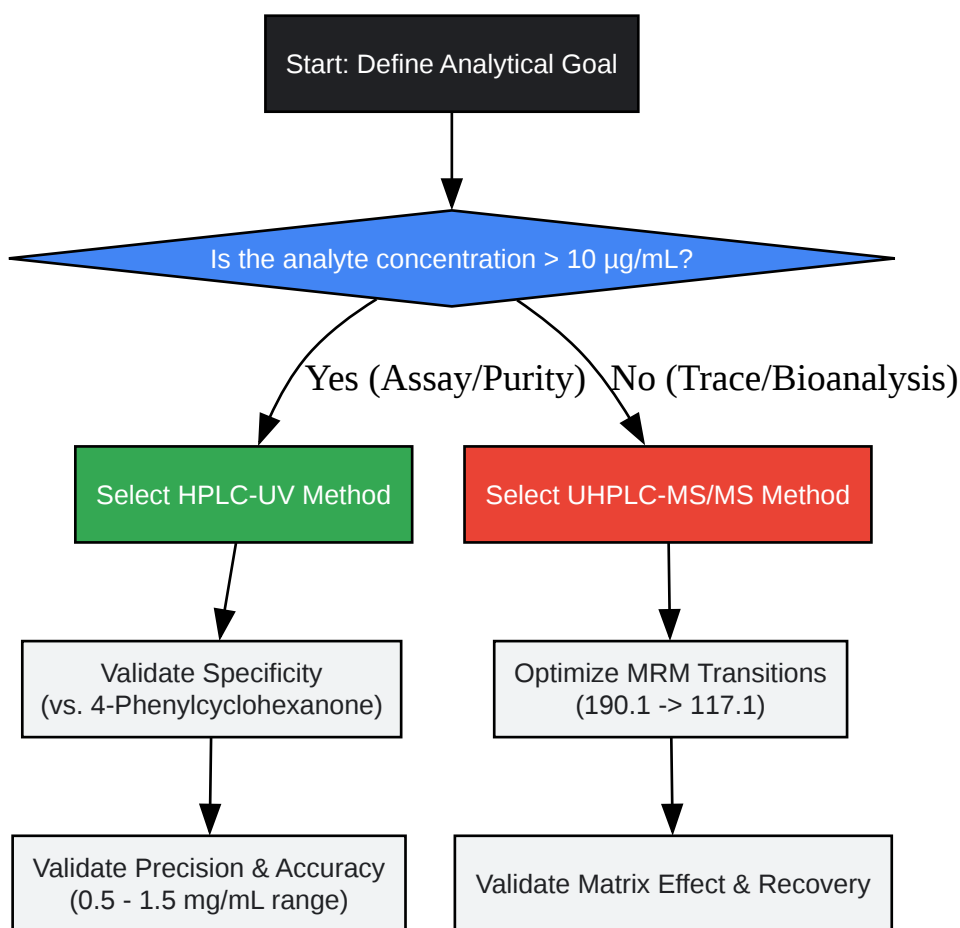
Experimental Data Summary (Representative)

The following data represents typical validation results for **5-Phenylazepan-2-one** using Method A (HPLC-UV).

Parameter	Experimental Result	Acceptance Criteria	Status
Retention Time	6.45 min	± 0.1 min of Std	Pass
Resolution (Rs)	3.2 (vs. Ketone)	> 2.0	Pass
Linearity ()	0.9998	≥ 0.999	Pass
Precision (Repeatability)	0.4% RSD (n=6)	$\leq 2.0\%$	Pass
LOD	0.2 $\mu\text{g/mL}$	N/A	Info
Tailing Factor	1.1	≤ 1.5	Pass

Validation Decision Workflow

Use this logic flow to determine the appropriate validation path for your specific application.



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Figure 2: Decision tree for selecting the validation strategy based on analyte concentration and study goals.

References

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